molecular formula C17H21N5O2S2 B2673864 N-cyclohexyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 898437-03-1

N-cyclohexyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2673864
CAS No.: 898437-03-1
M. Wt: 391.51
InChI Key: MRUTYWKTWHHUMM-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic small molecule designed for research applications, incorporating a 1,3,4-thiadiazole core—a scaffold recognized for its significant potential in medicinal chemistry . Compounds featuring the 1,3,4-thiadiazole moiety are frequently investigated as enzyme inhibitors. For instance, structurally related sulfonamide-derived thiadiazoles have demonstrated potent and selective inhibitory activity against carbonic anhydrase II (CA II), with implications for neuroprotection . Other research has explored similar molecular hybrids, combining thiadiazole units with other pharmacophores like pyrazoline, for their anticancer properties through in vitro screening against a panel of cancer cell lines . The presence of the urea linkage (phenylcarbamoyl) in this specific compound may further contribute to its binding affinity and selectivity towards biological targets, as urea groups are known to participate effectively in hydrogen-bonding networks with enzymes and receptors. This reagent is intended for research purposes only to explore these and other potential biochemical mechanisms and applications. It is strictly for Laboratory Research Use and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c23-14(18-12-7-3-1-4-8-12)11-25-17-22-21-16(26-17)20-15(24)19-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUTYWKTWHHUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

N-cyclohexyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Core Heterocycle Modifications:

  • 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole :
    • Thiadiazole-containing compounds (e.g., the target molecule) exhibit enhanced metabolic stability compared to oxadiazole analogs due to sulfur’s lower electronegativity, which reduces susceptibility to oxidative degradation. However, oxadiazole derivatives (e.g., 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide) show superior acetylcholinesterase (AChE) inhibition, suggesting the oxadiazole core may favor specific enzyme interactions .
    • Example : Replacement of thiadiazole with oxadiazole in N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives resulted in a 20% increase in AChE inhibition .
  • Triazole Derivatives: A triazole-based analog (N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide) demonstrated nonlinear optical properties and improved solubility due to the triazole ring’s polar nature, contrasting with the thiadiazole’s lipophilicity .

Substituent Influence :

  • Phenylcarbamoyl Group: The phenylcarbamoyl moiety in the target compound enhances hydrophobic interactions, similar to the 4-nitrophenyl and 4-methoxyphenyl groups in anticonvulsant thiadiazole derivatives (e.g., 100% effectiveness in MES tests) . Electron-Withdrawing vs. Electron-Donating Groups: Nitro substituents (e.g., in 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide) improve anticonvulsant activity, while methoxy groups enhance metabolic stability .
  • Cyclohexyl vs.

Physicochemical Properties

Property Target Compound Oxadiazole Analog Triazole Analog
Molecular Weight (g/mol) ~395 376–420 418
LogP ~4.2 (estimated) 3.8–4.5 3.1
Hydrogen Bond Acceptors 6 5–7 8
Rotatable Bonds 8 7–9 6
  • Tautomerism: highlights that thiazolidinone analogs (e.g., 3e-I/3e-A) exhibit tautomerism, which may influence the target compound’s stability or receptor binding .

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